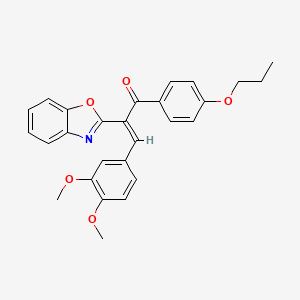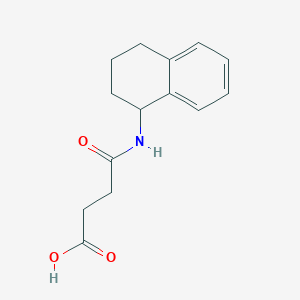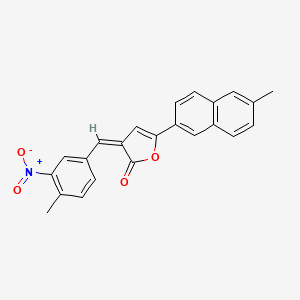![molecular formula C16H18N4O B5488508 2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5488508.png)
2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethyl-5-phenyl-6-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that belongs to the class of triazolo-pyrimidine hybrids . These compounds have been found to have potential neuroprotective and anti-neuroinflammatory properties . They have been studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Synthesis Analysis
The synthesis of these compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process is complex and requires careful control of the reaction conditions .Molecular Structure Analysis
The molecular structure of these compounds is determined using various analytical techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide detailed information about the molecular structure of the compounds, including the arrangement of atoms and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the triazolo-pyrimidine hybrid structure .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-5-phenyl-6-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-8-12-14(11-9-6-5-7-10-11)18-16-17-13(4-2)19-20(16)15(12)21/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLAMOUXJRCPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2N=C(NN2C1=O)CC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)



![2-{2-[2-(acetyloxy)-5-bromophenyl]vinyl}-4-quinolinyl acetate](/img/structure/B5488472.png)
![N-{2-[4-(4-pyridin-2-ylbenzyl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5488478.png)
![({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5488486.png)
![6-ethyl-2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5488491.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5488502.png)
![N,2-dimethyl-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5488506.png)
![6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5488515.png)
![1-acetyl-N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5488520.png)
![N-[1-[(allylamino)carbonyl]-2-(1,3-benzodioxol-5-yl)vinyl]-2-chlorobenzamide](/img/structure/B5488525.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5488541.png)
